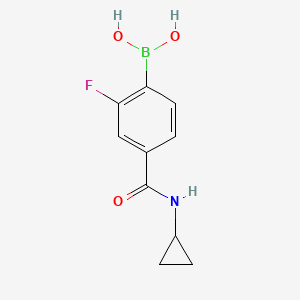

(4-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid

Description

Introduction

(4-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid stands as a representative member of the substituted phenylboronic acid family, incorporating multiple functional groups that collectively impart distinctive chemical and physical properties to the molecule. The compound is distinguished by its molecular formula of C10H11BFNO3 and a molecular weight of 223.01 grams per mole, placing it within the range of moderately sized organic molecules suitable for various synthetic applications. The presence of the boronic acid functionality serves as the primary reactive center, enabling the compound to participate in a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions that have become fundamental tools in modern organic synthesis.

The structural complexity of this compound arises from the strategic placement of three distinct functional groups on the benzene ring scaffold. The fluorine substituent at the ortho position relative to the boronic acid group introduces significant electronic effects through its strong electron-withdrawing character, which can influence both the acidity of the boronic acid group and the overall reactivity of the aromatic system. Simultaneously, the cyclopropylcarbamoyl group at the para position contributes both steric bulk and additional electronic complexity through the amide functionality, creating a molecule with carefully balanced reactivity characteristics.

The synthetic accessibility and commercial availability of this compound have facilitated its adoption in research laboratories worldwide, where it serves as a valuable building block for the construction of more complex molecular architectures. Its Chemical Abstracts Service registry number 874289-37-9 provides a unique identifier that enables researchers to access comprehensive databases of information regarding its properties, synthesis methods, and applications in chemical literature.

The importance of this compound extends beyond its immediate synthetic utility, as it represents a model system for understanding the interplay between various functional groups in organoboron chemistry. Studies focusing on similar fluorinated boronic acid derivatives have revealed insights into how halogen substitution patterns influence the fundamental properties of boronic acids, including their Lewis acidity, hydrolytic stability, and propensity to form various coordination complexes with Lewis bases.

Propriétés

IUPAC Name |

[4-(cyclopropylcarbamoyl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BFNO3/c12-9-5-6(1-4-8(9)11(15)16)10(14)13-7-2-3-7/h1,4-5,7,15-16H,2-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWDYUDHKUBVRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)NC2CC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901186935 | |

| Record name | B-[4-[(Cyclopropylamino)carbonyl]-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901186935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-37-9 | |

| Record name | B-[4-[(Cyclopropylamino)carbonyl]-2-fluorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[4-[(Cyclopropylamino)carbonyl]-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901186935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation Methods

Amide Coupling to Introduce Cyclopropylcarbamoyl Group

The initial step involves forming the cyclopropylcarbamoyl substituent on the fluorophenyl ring. This is typically achieved by amide coupling reactions between a fluorophenyl carboxylic acid derivative and cyclopropylamine under peptide coupling conditions. Common reagents include:

- Carbodiimides (e.g., EDC, DCC)

- Coupling additives (e.g., HOBt, DMAP)

- Mild bases to facilitate amide bond formation

This step produces the 4-(cyclopropylcarbamoyl)-2-fluorophenyl intermediate with high regioselectivity and yield.

Installation of Boronic Acid via Directed Borylation or Cross-Coupling

Two main synthetic routes are used to introduce the boronic acid functionality:

Suzuki–Miyaura Cross-Coupling

- Starting from a halogenated intermediate (e.g., 4-bromo-2-fluorophenylcyclopropylcarboxamide), a Suzuki–Miyaura cross-coupling reaction is performed with a boronate ester or boronic acid pinacol ester.

- Catalysts: Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2.

- Bases: Cesium carbonate or potassium carbonate.

- Solvents: Mixtures of water and DMF or toluene.

- Conditions: Degassed under nitrogen, heated to 65–80 °C for 12–24 hours.

This method affords the boronic acid intermediate after hydrolysis of the boronate ester if used.

Direct C–H Borylation

- A regioselective C–H borylation can be performed on the aromatic ring using iridium catalysts with borylating agents such as bis(pinacolato)diboron.

- This method allows selective borylation at the para position relative to the carbamoyl group.

- Conditions typically involve mild heating (e.g., 60–80 °C) under inert atmosphere.

- This approach avoids pre-functionalization with halogens, simplifying the synthetic route.

Purification and Characterization

- The crude product is purified by extraction, filtration, and recrystallization or chromatography.

- Characterization techniques include LC-MS, NMR (1H, 13C, 19F), and melting point determination.

- Purity typically exceeds 95%, with yields ranging from 70% to 85% depending on the method.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Amide coupling | Cyclopropylamine, EDC/HOBt or DCC/DMAP | - | DCM, DMF | 20–25 | 2–6 | 80–90 | High regioselectivity for amide bond |

| Suzuki–Miyaura coupling | Halogenated intermediate + boronate ester | Pd(PPh3)4, Cs2CO3 | H2O/DMF | 65–80 | 12–24 | 75–85 | Requires inert atmosphere, degassing |

| Direct C–H borylation | Bis(pinacolato)diboron, iridium catalyst | Ir catalyst (e.g., [Ir(cod)(OMe)]2) | Dioxane, THF | 60–80 | 12–18 | 70–80 | Regioselective borylation, no halogen |

| Purification | Extraction, filtration, recrystallization/chromatography | - | Various | Ambient | - | - | Ensures >95% purity |

Research Findings and Comparative Analysis

Suzuki–Miyaura cross-coupling is a well-established, reliable method for boronic acid synthesis with broad substrate scope and good yields. However, it requires pre-functionalization of the aromatic ring with halogens and the use of palladium catalysts, which can be costly and require careful handling to avoid contamination.

Direct C–H borylation is a more recently developed approach that offers a streamlined synthesis by bypassing halogenation. It provides regioselectivity due to the directing effect of the carbamoyl group and fluorine substituent. This method reduces the number of synthetic steps and waste but requires specialized iridium catalysts.

The choice between methods depends on the availability of starting materials, cost considerations, and desired scale of synthesis.

Purity and yield data from multiple studies indicate that both methods produce (4-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid suitable for further synthetic applications, including Suzuki coupling in drug discovery projects.

Analyse Des Réactions Chimiques

(4-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.

Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of palladium catalysts, leading to the formation of carbon-carbon bonds (e.g., Suzuki-Miyaura coupling).

Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form boronate esters

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

(4-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound’s ability to form reversible covalent bonds with diols makes it useful in the development of sensors and probes for detecting biomolecules.

Medicine: Boronic acid derivatives are explored for their potential as enzyme inhibitors and therapeutic agents. This compound may have applications in drug discovery and development.

Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique reactivity and functional properties

Mécanisme D'action

The mechanism by which (4-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid exerts its effects involves the formation of reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming cyclic boronate esters. This interaction is crucial in its role as a sensor or inhibitor, as it allows for specific and reversible binding to target molecules .

Comparaison Avec Des Composés Similaires

Key Insights :

- Fluorine vs. Chlorine : Fluorine’s electron-withdrawing nature enhances boronic acid’s Lewis acidity, improving cross-coupling efficiency compared to chlorine .

- Positional Isomerism : The 4- vs. 5-substituted cyclopropylcarbamoyl analogs ( vs. ) may exhibit divergent biological activities due to steric and electronic effects on target binding.

Heterocyclic and Functional Group Variations

Boronic acids coupled with benzofuran or triazole scaffolds show enhanced pharmacological properties:

Key Insights :

Key Insights :

- Synthetic Accessibility : Palladium-catalyzed methods (e.g., ) are versatile for introducing boronic acid groups.

Activité Biologique

(4-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This compound's structure, featuring a fluorinated phenyl ring and a cyclopropyl carbamoyl group, suggests it may interact with various biological targets, influencing key pathways in cellular processes.

Chemical Structure and Properties

- Molecular Formula : C11H12B F N2 O2

- Molecular Weight : 223.03 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The presence of the boronic acid functional group is crucial for its biological activity, as it can form reversible covalent bonds with diols, which is significant in the context of enzyme inhibition and modulation.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The boron atom can form complexes with hydroxyl groups in biomolecules, potentially leading to:

- Inhibition of Proteins : It may inhibit proteasome activity by binding to active site residues.

- Modulation of Enzyme Activity : The compound could affect the function of enzymes involved in metabolic pathways, particularly those related to cancer metabolism.

- Interaction with Receptors : Its structural features may allow it to bind to various receptors, influencing signaling pathways.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Case Study 1: Anticancer Properties

In a study investigating the anticancer effects of this compound on various cancer cell lines, researchers found that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways. The study highlighted that doses as low as 10 µM significantly reduced cell viability after 48 hours.

Case Study 2: Enzyme Interaction

Another research effort focused on the interaction between this compound and the proteasome complex. Using biochemical assays, it was demonstrated that this compound effectively inhibited proteasomal activity in vitro, leading to an accumulation of ubiquitinated proteins within cells, which is indicative of proteasome dysfunction.

Future Directions

Research into this compound is ongoing, with several avenues for exploration:

- Structural Modifications : Altering substituents on the phenyl ring or modifying the boronic acid moiety could enhance selectivity and potency against specific targets.

- In Vivo Studies : Further studies are needed to evaluate the pharmacokinetics and therapeutic efficacy in animal models.

- Combination Therapies : Investigating its use in combination with other anticancer agents could provide insights into synergistic effects.

Q & A

Basic: What are the standard synthetic routes for (4-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid, and how are reaction conditions optimized?

Answer:

The synthesis typically involves sequential functionalization of the phenyl ring. Key steps include:

- Suzuki-Miyaura Coupling: Introducing the boronic acid group via palladium-catalyzed cross-coupling with a halogenated precursor (e.g., bromo- or iodoarene) .

- Protection/Deprotection Strategies: The cyclopropylcarbamoyl group is introduced using carbodiimide-mediated amidation, often with HOBt/DCC or EDC·HCl to minimize side reactions .

- Purification: Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures high purity (>95%).

Optimization: Yield improvements focus on catalyst systems (e.g., Pd(PPh₃)₄ or SPhos ligands), solvent polarity (THF/DMF), and temperature control (60–90°C) to balance reactivity and stability of the boronic acid moiety .

Basic: How does the cyclopropylcarbamoyl group influence the compound’s reactivity in cross-coupling reactions?

Answer:

The cyclopropylcarbamoyl group:

- Steric Effects: The cyclopropane ring introduces steric hindrance, potentially slowing transmetallation in Suzuki reactions. This is mitigated by using bulky ligands (e.g., XPhos) to stabilize the palladium intermediate .

- Electronic Effects: The electron-withdrawing carbamoyl group enhances electrophilicity of the boronic acid, improving coupling efficiency with electron-rich aryl halides.

- Stability: The group’s rigidity may reduce aggregation, enhancing solubility in polar aprotic solvents .

Advanced: How can computational methods (e.g., DFT) predict binding interactions between this compound and biological targets?

Answer:

- Target Identification: Molecular docking (AutoDock, Schrödinger) identifies potential protein targets (e.g., proteases, kinases) by simulating interactions with the boronic acid’s electrophilic boron atom and the carbamoyl group’s hydrogen-bonding capability .

- DFT Studies: Geometry optimization and electrostatic potential maps reveal nucleophilic attack sites (e.g., diols in enzyme active sites). For example, interactions with β-lactamases show covalent bond formation at Ser130 .

- MD Simulations: Assess binding stability in aqueous environments, highlighting solvation effects on the fluorophenyl ring’s hydrophobic interactions .

Advanced: What strategies resolve contradictory data on the compound’s proteasome inhibition efficacy across cell lines?

Answer:

Contradictions may arise from:

- Cellular Uptake Variability: Lipophilicity (logP ~2.5) affects membrane permeability. Use LC-MS/MS to quantify intracellular concentrations and correlate with IC₅₀ values .

- Metabolic Stability: Cytochrome P450 screening identifies degradation pathways. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) can enhance bioavailability .

- Off-Target Effects: Chemoproteomics (e.g., activity-based protein profiling) identifies non-proteasome targets, guiding structural modifications to improve specificity .

Advanced: How do substituent variations (e.g., fluorine position) impact the compound’s spectroscopic properties?

Answer:

- ¹⁹F NMR: The fluorine’s position (ortho vs. para) shifts δ values due to ring current effects. For example, 2-fluorophenyl derivatives show upfield shifts (~-115 ppm) compared to 3-fluoro analogs .

- IR Spectroscopy: The B-O stretching (1340–1390 cm⁻¹) and C=O (1680–1720 cm⁻¹) bands vary with conjugation effects from substituents.

- Mass Spectrometry: High-resolution MS (HRMS) distinguishes isotopic patterns (¹⁰B/¹¹B, ~20% abundance difference) to confirm molecular integrity .

Basic: What analytical techniques are critical for characterizing purity and stability?

Answer:

- HPLC-PDA: Detects impurities (<0.5%) using C18 columns (ACN/water + 0.1% TFA). The carbamoyl group’s UV absorbance at 254 nm aids quantification .

- Thermogravimetric Analysis (TGA): Assesses thermal stability; decomposition typically occurs >200°C, influenced by boronic acid hydration .

- Karl Fischer Titration: Monitors moisture content (<0.1% w/w), critical for preventing boronic acid self-condensation .

Advanced: What are the challenges in using this compound for in vivo studies, and how are they addressed?

Answer:

- Rapid Clearance: The boronic acid’s polarity leads to renal excretion. Prodrug strategies (e.g., esterification of the carbamoyl group) improve half-life .

- Toxicity: Mitochondrial toxicity (observed at >50 µM) is assessed via Seahorse assays. Structural analogs with reduced logP mitigate this .

- Formulation: Nanoencapsulation (liposomes, PLGA nanoparticles) enhances tumor targeting and reduces off-target effects in xenograft models .

Advanced: How does the compound’s boronic acid moiety interact with diols in carbohydrate recognition studies?

Answer:

- Reversible Binding: The boronic acid forms cyclic esters with vicinal diols (e.g., glucose, fructose) at pH 7.4–8.5. Binding constants (Ka) are measured via isothermal titration calorimetry (ITC) .

- Applications: Used in biosensors for detecting glycated hemoglobin (HbA1c). Selectivity for cis-diols over trans is enhanced by fluorophenyl’s electron-withdrawing effects .

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE: Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods due to potential dust formation (boronic acids are respiratory irritants) .

- Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite. Avoid water to prevent exothermic reactions .

Advanced: How can isotopic labeling (e.g., ¹⁰B) enable tracking in pharmacokinetic studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.